N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)12-4-5-16(22-21-12)28-10-15(23)20-18-19-6-7-27-18/h4-9H,10H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYIVCUXEOKXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting from appropriate thioamide and α-haloketone precursors.
Formation of the pyridazine ring: Using hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling reactions: Combining the thiazole and pyridazine intermediates through nucleophilic substitution or other coupling reactions.
Introduction of the trimethoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and pyridazine rings facilitate nucleophilic substitutions under controlled conditions:
Key findings:
-
Trimethoxyphenyl substituents increase electron density at the pyridazine ring, enhancing reactivity toward electrophiles.
-
Thioether linkages show stability under basic conditions but undergo cleavage in strong acids (e.g., HCl/H<sub>2</sub>SO<sub>4</sub>) .
Oxidation and Reduction Reactions
The thioether and acetamide groups participate in redox transformations:
Oxidation
| Reagent | Product | Application |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | Sulfoxide derivative | Prodrug activation |
| KMnO<sub>4</sub>/H<sub>2</sub>O | Sulfone and pyridazine N-oxide | Metabolic studies |
Reduction
| Reagent | Product | Conditions |
|---|---|---|
| NaBH<sub>4</sub>/MeOH | Thiol intermediate | 25°C, 2h |
| LiAlH<sub>4</sub>/THF | Amine-functionalized derivative | −10°C, 1h |
Coupling Reactions
The compound undergoes palladium-catalyzed cross-couplings for structural diversification:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acids | Biaryl-pyridazine hybrids |
| Buchwald–Hartwig | Pd(OAc)<sub>2</sub> | Primary amines | N-alkylated analogs |
Example data:
-
Suzuki coupling with 4-methoxyphenylboronic acid achieved 82% yield in toluene/EtOH (3:1) at 90°C.
Cyclization and Heterocycle Formation
The acetamide side chain participates in cyclocondensations:
| Reagent | Product | Biological Relevance |
|---|---|---|
| NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O | 1,3,4-Thiadiazole derivatives | Anticancer screening |
| CS<sub>2</sub>/KOH | Thiazolidinone hybrids | Antimicrobial agents |
Hydrolysis and Degradation
Stability studies reveal pH-dependent degradation pathways:
| Condition | Primary Degradation Product | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Thiazole-2-amine + pyridazine | 2.3h |
| pH 7.4 (PBS) | Stable (>24h) | — |
| pH 10.0 (NaOH) | Thiol + acetamide cleavage | 5.8h |
Comparative Reactivity Insights
A comparison with structural analogs highlights unique features:
| Feature | This Compound | Analog (3,4,5-Trimethoxy) |
|---|---|---|
| Thioether oxidation rate | Faster (H<sub>2</sub>O<sub>2</sub>) due to electron-rich aryl | Slower |
| Suzuki coupling efficiency | 82% (electron-donating groups) | 68% |
Mechanistic Pathways
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide. Research on related thiazole and pyridazine derivatives has shown promising results against various bacterial and fungal strains:
- Bacterial Inhibition : Compounds derived from thiazole and pyridazine structures exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with varying degrees of effectiveness. Specific compounds demonstrated inhibition comparable to standard antibiotics like ampicillin .
- Antifungal Properties : The antifungal efficacy of similar compounds has also been documented, particularly against strains such as Candida albicans and Aspergillus niger. Certain derivatives showed higher antifungal activity than traditional antifungal agents like greseofulvin .
Anticancer Potential
The anticancer applications of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide are being explored through various studies focusing on its antiproliferative effects:
- Cell Line Studies : Compounds with similar structural frameworks have been evaluated for their ability to inhibit the proliferation of cancer cell lines, including melanoma and breast cancer cells. These studies indicate that the introduction of specific substituents can enhance anticancer activity .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and disruption of cell cycle progression in cancer cells. The presence of the thiazole ring is believed to play a crucial role in enhancing the bioactivity of these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide:
| Substituent | Effect on Activity |
|---|---|
| Trimethoxy group | Enhances lipophilicity and bioavailability |
| Thiazole ring | Contributes to antimicrobial potency |
| Pyridazine moiety | Modulates interaction with biological targets |
Studies indicate that modifications to the chemical structure can significantly influence both antimicrobial and anticancer activities, providing avenues for the development of more effective therapeutic agents.
Case Study 1: Antimicrobial Screening
A series of thiazole-pyridazine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited MIC values lower than those of established antibiotics, suggesting a potential for development into new antimicrobial therapies .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that specific derivatives led to a substantial reduction in cell viability compared to control groups. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Antitumor Activity
Table 1: Antitumor Activity of Selected Thioacetamide Derivatives
TMB = 3,4,5-trimethoxybenzyl; *TMP = 3,4,5-trimethoxyphenyl
Key Observations:
Core Structure Impact: Quinazolinone-based derivatives (e.g., compounds 7, 19) exhibit potent antitumor activity, with GI50 values comparable to 5-FU and erlotinib . Benzothiazole derivatives (e.g., BTA) show high CK1δ inhibitory activity (pIC50 = 7.8), suggesting that the thiazole moiety enhances kinase binding affinity .
Substituent Effects :
- The 3,4,5-trimethoxyphenyl group is critical for antitumor activity, as seen in compounds 7, 19, and BTA. Its planar structure likely facilitates interactions with hydrophobic pockets in target proteins .
- Propanamide linkers (as in compound 19) improve activity over acetamide derivatives (e.g., compound 7: GI50 = 17.90 µM vs. 19: GI50 = 6.33 µM), indicating that chain length and flexibility modulate potency .
Heterocyclic Variations: Replacement of quinazolinone with pyridazine (as in the target compound) may alter solubility and metabolic stability. Pyridazine’s electron-deficient nature could enhance π-stacking interactions in enzymatic binding sites. Thiazole vs. benzothiazole: The smaller thiazole ring in the target compound might reduce steric hindrance, improving access to active sites compared to bulkier benzothiazoles .
Analogues with Heterocyclic Modifications
Table 2: Activity of Heterocycle-Modified Thioacetamides
Key Observations:
- Coumarin-thiazole hybrids (e.g., compound 19 in ) demonstrate α-glucosidase inhibition (IC50 = 8.42 µM), highlighting the versatility of thiazole-thioacetamide scaffolds in targeting metabolic enzymes.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Chlorophenyl (compound 7, MGI% = 47%) outperforms fluorophenyl (compound 8, MGI% = 7%), indicating that halogen electronegativity and size fine-tune target engagement .
- Sulfonamide Derivatives : Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-(3,4,5-TMP)acetamide (15) show enhanced antimicrobial activity, suggesting that sulfonamide incorporation broadens therapeutic scope .
Biological Activity
N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyridazine moiety, and a trimethoxyphenyl group. The synthesis typically involves multi-step organic reactions that yield high-purity products. For example, one study reported the synthesis of related thiazole derivatives with anticancer properties through various chemical transformations including nucleophilic substitutions and cyclizations .
Anticancer Properties
Research has highlighted the anticancer potential of thiazole derivatives similar to N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide. A series of compounds were evaluated for their in vitro anticancer activity against various cancer cell lines. Notably, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells compared to those with electron-donating groups .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial activity. For instance, compounds related to N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated effective antimicrobial properties, particularly in compounds with specific substituents that enhance lipophilicity and interaction with microbial membranes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| A | Staphylococcus aureus | 32 | |
| B | Escherichia coli | 64 | |
| C | Candida albicans | 16 |
The biological activity of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Several studies suggest that thiazole compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.
Case Studies and Research Findings
A notable study investigated the effects of a thiazole derivative on glucose homeostasis in diabetic models. The compound demonstrated a favorable profile by activating glucokinase without causing hypoglycemia or dyslipidemia, thus presenting a dual role in managing diabetes while exhibiting anticancer properties .
Another research effort focused on the structure–activity relationship (SAR) of thiazole derivatives. It was found that modifications at specific positions on the thiazole ring significantly influenced both anticancer and antimicrobial activities, suggesting that careful design can optimize therapeutic effects .
Q & A
Q. What are the optimal synthetic routes for preparing N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is recommended:
Thiolation : React 6-(3,4,5-trimethoxyphenyl)pyridazine-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone under reflux for 6–8 hours to form the thioether intermediate .
Amide Coupling : Use coupling agents like EDCI/HOBt or Lawesson’s reagent (1.1 equivalents) to conjugate the thiazole-2-amine moiety. Purify via preparative TLC (n-hexane/ethyl acetate 50:50) to isolate the final product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for pyridazine and thiazole rings) and methoxy groups (δ 3.7–3.9 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
- HPLC : Assess purity (>98%) using a C18 column with a gradient of acetonitrile/water .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S values to validate stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
Analog Synthesis : Modify the 3,4,5-trimethoxyphenyl group (e.g., replace with halogenated or alkylated aryl rings) and the thiazole core (e.g., introduce methyl/cyano substituents) .
Q. Bioassays :
- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ calculations .
- Enzyme Inhibition : Screen for acetylcholinesterase (AChE) or kinase inhibition using fluorometric assays .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., tubulin or AChE active sites) .
Q. What strategies resolve contradictions in bioactivity data across similar thiazole-acetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ variations in cytotoxicity assays) to identify confounding factors (e.g., cell line specificity, assay protocols) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to validate potency trends and exclude outliers .
- Solubility Adjustments : Address discrepancies by standardizing solvent systems (e.g., DMSO concentration ≤0.1% in assays) .
Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or QikProp to optimize logP (target 2–4), aqueous solubility, and CYP450 inhibition profiles .
- Reaction Path Search : Apply quantum chemical calculations (Gaussian 09) to model transition states and identify energetically favorable synthetic routes .
- Machine Learning : Train models on existing SAR data to predict novel derivatives with enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
